molecular formula C8H6Cl2N2S B1660118 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol CAS No. 71806-06-9

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1660118
CAS No.: 71806-06-9
M. Wt: 233.12 g/mol
InChI Key: HBFNHPDUEBKGDZ-UHFFFAOYSA-N
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Description

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6Cl2N2S. It is known for its unique chemical structure, which includes a benzimidazole ring substituted with chlorine atoms and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5,6-dichloro-1-methylbenzimidazole with sulfur-containing reagents under controlled conditions. One common method includes the use of thiourea as a sulfur source, which reacts with the benzimidazole derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5,6-dichloro-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFNHPDUEBKGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2NC1=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392258
Record name 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71806-06-9
Record name NSC142176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 2
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 3
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 4
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 5
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol

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